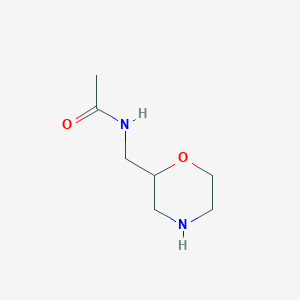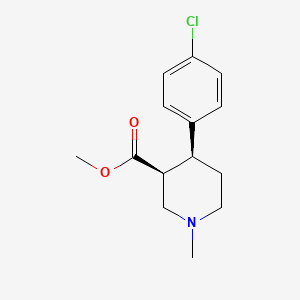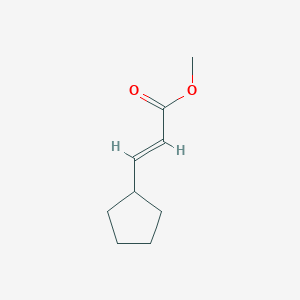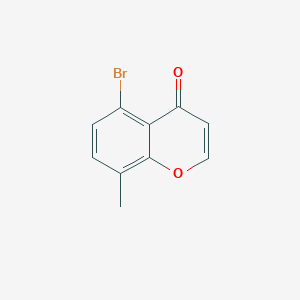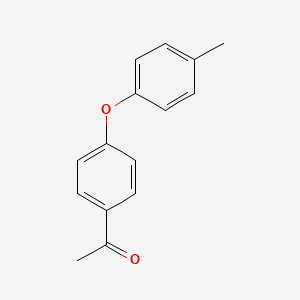
methyl 1-methyl-1H-indole-7-carboxylate
概要
説明
Methyl 1H-indole-7-carboxylate is a laboratory chemical with the molecular formula C10H9NO2 . It is also known by its CAS number 93247-78-0 .
Molecular Structure Analysis
The molecular weight of methyl 1H-indole-7-carboxylate is 175.18 . The monoisotopic mass is 175.063324 Da .Physical And Chemical Properties Analysis
Methyl 1H-indole-7-carboxylate has a melting point of 47-48°C and a predicted boiling point of 331.7±15.0 °C . Its predicted density is 1.253±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 1-methyl-1H-indole-7-carboxylate, focusing on six unique applications:
Anticancer Research
Methyl 1-methyl-1H-indole-7-carboxylate has shown potential in the development of anticancer agents. It is used in the synthesis of inhibitors for CD38, a protein that is overexpressed in certain types of cancer cells . These inhibitors can help in targeting and destroying cancer cells, making this compound valuable in cancer treatment research.
Antiviral Agents
Indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This makes them promising candidates for the development of new antiviral medications.
Anti-inflammatory Applications
Research has indicated that indole derivatives possess significant anti-inflammatory properties. Methyl 1-methyl-1H-indole-7-carboxylate can be used in the synthesis of compounds that inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Antimicrobial Research
Methyl 1-methyl-1H-indole-7-carboxylate is also utilized in the development of antimicrobial agents. Indole derivatives have been found to exhibit activity against a wide range of microbial pathogens, including bacteria and fungi . This application is crucial for developing new antibiotics and antifungal medications.
Neuroprotective Agents
Indole derivatives have been explored for their neuroprotective effects. Methyl 1-methyl-1H-indole-7-carboxylate can be used in the synthesis of compounds that protect nerve cells from damage, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Plant Growth Regulators
In agricultural research, indole derivatives like methyl 1-methyl-1H-indole-7-carboxylate are studied for their role as plant growth regulators. These compounds can influence plant growth and development, making them useful in enhancing crop yields and improving agricultural practices .
Safety and Hazards
Methyl 1H-indole-7-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
作用機序
Target of Action
Methyl 1-methyl-1H-indole-7-carboxylate, like other indole derivatives, is known to interact with various biological targets. It has been found to be particularly useful in the preparation of inhibitors of CD38 , a protein that plays a significant role in cell adhesion, signal transduction, and calcium signaling .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner. This interaction can lead to changes in cellular processes, potentially influencing the activity of cancer cells, microbes, and various disorders in the human body .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The molecular and cellular effects of methyl 1-methyl-1H-indole-7-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For instance, as a potential inhibitor of CD38, this compound could have significant effects on cell adhesion, signal transduction, and calcium signaling .
特性
IUPAC Name |
methyl 1-methylindole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHWKPWDYJATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-indole-7-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

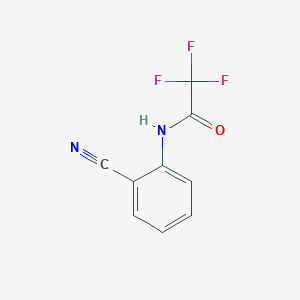
![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
![Allyl [(4-amino-5-benzyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B1638882.png)
![7-Methoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638884.png)
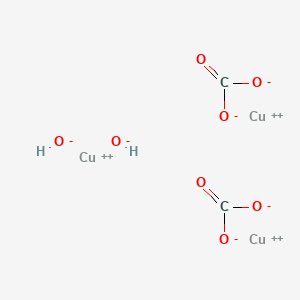
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide](/img/structure/B1638894.png)

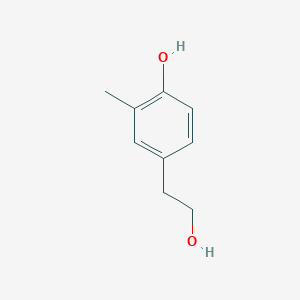
![4-[2-(1H-Imidazol-4-yl)ethyl]piperidine](/img/structure/B1638905.png)
